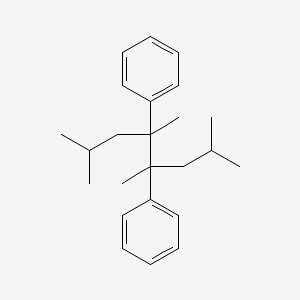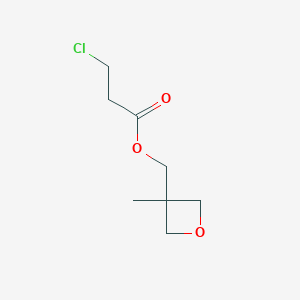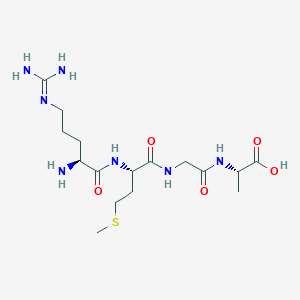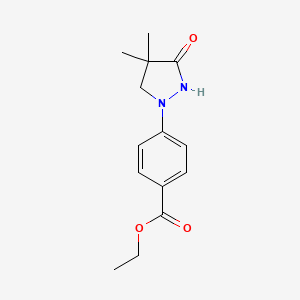
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a long aliphatic chain and a diamine group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of an appropriate aliphatic amine with a suitable alkylating agent. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Purification: Techniques like distillation or recrystallization to obtain the pure compound.
Quality Control: Analytical methods such as NMR and IR spectroscopy to ensure the purity and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are possible with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N1-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine exerts its effects involves interactions with cellular membranes and proteins. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the diamine group can interact with various molecular targets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine
- N~1~,N~4~-Bis(3,7-dimethylocta-2,6-dien-1-yl)but-2-enediamide
Uniqueness
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific aliphatic chain length and the presence of a diamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
627522-61-6 |
|---|---|
Formule moléculaire |
C23H46N2 |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
N'-(3,7-dimethylocta-2,6-dienyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H46N2/c1-5-6-7-8-9-10-11-12-13-18-24-20-21-25-19-17-23(4)16-14-15-22(2)3/h15,17,24-25H,5-14,16,18-21H2,1-4H3 |
Clé InChI |
NKUWLTGRKILRRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)



![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)


![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)


